molecular formula C21H27NO4 B4778766 4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

Cat. No.: B4778766
M. Wt: 357.4 g/mol
InChI Key: BTLLBHSIQVRVRF-UHFFFAOYSA-N
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Description

4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a synthetic organic compound belonging to the benzoxazine family Benzoxazines are known for their unique chemical structures and properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring is formed through a cyclization reaction involving an amine and a phenol derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

    Introduction of Substituents: The diethyl and trimethoxyphenyl groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Industry: Utilized in the production of advanced materials, coatings, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: It may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE: shares similarities with other benzoxazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4,4-diethyl-2-(2,3,4-trimethoxyphenyl)-1,2-dihydro-3,1-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-6-21(7-2)15-10-8-9-11-16(15)22-20(26-21)14-12-13-17(23-3)19(25-5)18(14)24-4/h8-13,20,22H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLLBHSIQVRVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2NC(O1)C3=C(C(=C(C=C3)OC)OC)OC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
Reactant of Route 2
4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
Reactant of Route 3
4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
Reactant of Route 4
4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
Reactant of Route 5
4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
Reactant of Route 6
4,4-DIETHYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

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